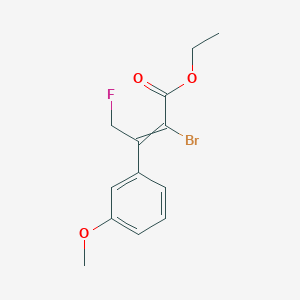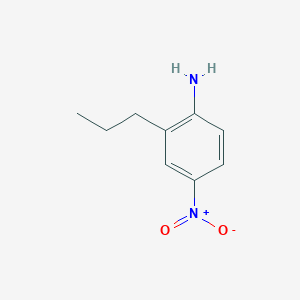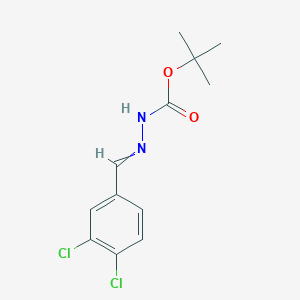
(2-Bromoethyl)(ethyl)aminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromoethyl)(ethyl)aminehydrobromide is an organic compound with the molecular formula C4H10Br2N. It is a hydrobromide salt of (2-bromoethyl)(ethyl)amine and is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and amine functional groups, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(ethyl)aminehydrobromide can be synthesized through the bromination of ethanolamine. The process involves the following steps:
Starting Materials: Ethanolamine and hydrobromic acid.
Reaction: Ethanolamine is reacted with hydrobromic acid to form (2-bromoethyl)amine hydrobromide.
Purification: The product is purified by recrystallization from a suitable solvent, such as acetone.
Industrial Production Methods
In industrial settings, the production of (2-bromoethyl)(ethyl)amine hydrobromide typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromoethyl)(ethyl)aminehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases, such as potassium tert-butoxide or sodium hydride, are used to promote elimination reactions.
Reductive Amination: Reducing agents, such as sodium cyanoborohydride or lithium aluminum hydride, are used in the presence of aldehydes or ketones.
Major Products Formed
Nucleophilic Substitution: The major products are substituted amines, thiols, or ethers.
Elimination Reactions: The major products are alkenes.
Reductive Amination: The major products are secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(2-Bromoethyl)(ethyl)aminehydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of (2-bromoethyl)(ethyl)amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the amine group to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopropylamine hydrobromide: Contains an additional carbon atom in the alkyl chain.
2-Bromoethylammonium bromide: Similar structure but different counterion.
Uniqueness
(2-Bromoethyl)(ethyl)aminehydrobromide is unique due to its specific combination of bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various fields of research and industry.
Eigenschaften
Molekularformel |
C4H11Br2N |
|---|---|
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
2-bromo-N-ethylethanamine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H |
InChI-Schlüssel |
HKKDYTCVNPWZBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9-bromo-8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B8482690.png)


![4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol](/img/structure/B8482707.png)

